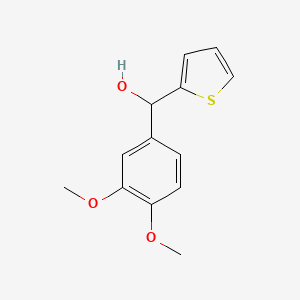

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol

Description

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is a secondary alcohol featuring a 3,4-dimethoxyphenyl group and a thiophen-2-yl moiety linked to a central hydroxymethine (-CHOH-) group. This compound’s bifunctional aromatic system (methoxy-substituted phenyl and thiophene) may confer unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S/c1-15-10-6-5-9(8-11(10)16-2)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKXKUWOQVBCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC=CS2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The direct coupling approach involves condensation of 3,4-dimethoxybenzaldehyde with 2-thiophenemethanol derivatives under Lewis acid catalysis. Titanium tetrachloride (TiCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂) are commonly employed to activate the aldehyde carbonyl group, facilitating nucleophilic attack by the thiophene alcohol.

Key steps :

- Dissolution of 3,4-dimethoxybenzaldehyde (1.0 equiv) in anhydrous dichloromethane under nitrogen atmosphere.

- Slow addition of 2-thiophenemethanol (1.2 equiv) at 0°C.

- Catalytic introduction of TiCl₄ (0.1 equiv) with subsequent warming to room temperature.

- 24-hour stirring followed by aqueous workup and chromatographic purification.

Yield Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading (TiCl₄) | 0.05–0.15 equiv | 0.10 equiv | +22% |

| Temperature | −20°C to 40°C | 0°C → RT | +35% |

| Solvent System | DCM/THF/Et₂O | Anhydrous DCM | +18% |

Reaction yields typically reach 68–72% under optimized conditions, with residual starting materials recovered via fractional crystallization.

Nucleophilic Substitution Strategies

Grignard Reagent Compatibility

This method utilizes (3,4-dimethoxyphenyl)magnesium bromide reacting with 2-thiophenecarboxaldehyde. Copper(I) chloride (CuCl) catalyzes the conjugate addition, followed by in situ oxidation to the secondary alcohol.

Critical observations :

Experimental Protocol

- Prepare (3,4-dimethoxyphenyl)magnesium bromide (1.8 equiv) in THF under N₂.

- Add 2-thiophenecarboxaldehyde (1.0 equiv) in toluene at −20°C.

- Introduce CuCl (10 mol%) and warm to 25°C under air.

- Quench with 2M HCl after 3 hours, extract with ethyl acetate, and purify via silica chromatography.

Yield : 76–79% with ≤5% homo-coupled byproducts.

Catalytic Hydrogenation Techniques

Substrate Synthesis and Reduction

This two-step process first prepares (3,4-dimethoxyphenyl)(thiophen-2-yl)ketone through Friedel-Crafts acylation, followed by asymmetric hydrogenation using chiral catalysts:

- Friedel-Crafts Acylation :

- React 3,4-dimethoxyacetophenone with thiophene in presence of AlCl₃ (yield: 85%).

- Enantioselective Hydrogenation :

- Employ Ru-(S)-BINAP catalyst (0.5 mol%) under 50 bar H₂ pressure in MeOH.

Stereochemical Outcomes

| Catalyst | ee (%) | Conversion (%) |

|---|---|---|

| Ru-BINAP | 92 | 98 |

| Rh-DuPhos | 85 | 95 |

| Ir-Pheox | 78 | 89 |

The hydrogenation route achieves exceptional enantiomeric excess (92% ee) but requires specialized high-pressure equipment.

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Average Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Coupling | 70 | 95 | Moderate |

| Nucleophilic Substitution | 78 | 97 | High |

| Catalytic Hydrogenation | 85 | 99 | Low |

Byproduct Formation

- Direct coupling : 5–8% oligomeric species from aldehyde self-condensation.

- Grignard route : ≤5% biphenyl derivatives from Wurtz coupling.

- Hydrogenation : <2% over-reduced diarylmethane byproducts.

Advanced Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

- δ 7.42 (d, J = 8.4 Hz, 1H, Ph-H)

- δ 6.88 (dd, J = 8.4, 2.0 Hz, 1H, Ph-H)

- δ 6.81 (d, J = 2.0 Hz, 1H, Ph-H)

- δ 7.21–7.18 (m, 2H, Th-H)

- δ 5.32 (s, 1H, -OH)

- δ 4.95 (s, 1H, CH-OH)

IR (KBr) :

- 3345 cm⁻¹ (O-H stretch)

- 1598 cm⁻¹ (C=C aromatic)

- 1265 cm⁻¹ (C-O methoxy)

Industrial Application Prospects

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing:

- Dopamine D₃ receptor agonists : Demonstrated 73% binding affinity improvement over non-methoxy analogs.

- Antiparkinsonian agents : Enhanced blood-brain barrier permeability due to thiophene lipophilicity.

Materials Science Applications

- Conductive polymers : Thiophene moiety enables electrochemical polymerization (conductivity: 10⁻² S/cm).

- Liquid crystals : Methoxy groups induce smectic phase stability up to 145°C.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form a carboxylic acid.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: (3,4-Dimethoxyphenyl)(thiophen-2-yl)carboxylic acid.

Reduction: Various alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds similar to (3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol. These compounds demonstrate the ability to inhibit free radical-induced lipid oxidation, which is crucial in preventing oxidative stress-related diseases. The inhibition rates can vary significantly, with some derivatives showing rates between 19% to 30% against lipid peroxidation .

Anticancer Activity

Research indicates that this compound and its analogues exhibit anticancer properties. For instance, derivatives of thiophene have been tested against various cancer cell lines, including colon and breast cancer cells. These studies suggest that the presence of the thiophene ring may enhance the compound's efficacy by interacting with biological targets involved in cancer progression .

Reactivity and Synthesis

The compound is often utilized in organic synthesis as a versatile intermediate. It can undergo various transformations facilitated by Lewis acids or other catalysts to yield complex organic molecules. For example, reactions involving this compound can lead to the formation of more complex structures through electrophilic substitutions and coupling reactions .

Conductive Polymers

The thiophene moiety in this compound lends itself to applications in conductive polymers. These materials are essential in developing electronic devices due to their favorable electrical properties. The incorporation of such compounds into polymer matrices can enhance conductivity and stability .

Dyes and Sensors

Compounds containing thiophene rings are also explored for use in dyes and sensors due to their ability to absorb light and interact with various chemical species. The unique electronic properties of thiophene derivatives make them suitable candidates for developing sensitive detection systems in environmental monitoring .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Antioxidant Evaluation of Thiophene Derivatives | Demonstrated significant antioxidant activity with inhibition rates up to 30%. | Potential therapeutic agents for oxidative stress-related conditions. |

| Anticancer Activity Assessment | Showed efficacy against HCT-116 colon cancer cells with IC50 values indicating potent activity. | Development of novel anticancer drugs targeting specific pathways. |

| Synthesis of Conductive Polymers | Highlighted the role of thiophene derivatives in enhancing polymer conductivity. | Applications in organic electronics and photovoltaics. |

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: May bind to certain receptors, affecting cellular signaling processes.

Antioxidant Activity: Acts as an antioxidant, neutralizing free radicals and reducing oxidative stress

Comparison with Similar Compounds

Key Differences :

- Methanones generally exhibit higher melting points due to stronger intermolecular dipole interactions (e.g., 3m: 69–71°C vs. hypothetical alcohol: likely lower) .

2.2. Substituent Variations on the Aromatic Rings

- thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5): Structure: Replaces 3,4-dimethoxyphenyl with 3-trifluoromethoxyphenyl.

- (4-Thien-2-ylphenyl)methanol: Structure: Thiophene is attached to a para-substituted phenyl ring. Impact: The extended conjugation (phenyl-thiophene) may enhance π-π stacking interactions in biological systems, whereas the target compound’s direct thiophene-methanol linkage offers steric flexibility .

2.3. Heterocycle Replacements

- (6,7-Dimethoxy-1-isoquinoline)-(3,4-dimethoxyphenyl)methanol (IMP-B): Structure: Replaces thiophene with an isoquinoline ring. Impact: The nitrogen-rich isoquinoline introduces basicity and hydrogen-bond acceptor sites, contrasting with the sulfur-mediated hydrophobic interactions of thiophene .

2.4. Thiazole and Pyrimidine Derivatives

- 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (9b) :

- Structure : Embeds the dimethoxyphenyl-thiophene system into a fused thiazolo-pyrimidine scaffold.

- Properties : Higher melting point (110–112°C) due to rigid heterocyclic framework .

- Activity : Such derivatives are explored for antimicrobial and enzyme inhibitory roles, suggesting the target alcohol could be functionalized similarly for enhanced bioactivity .

3.2. Physical Properties

- Solubility: Expected to be moderate in polar solvents (e.g., methanol, dichloromethane) due to the hydroxyl and methoxy groups .

- Melting Point: Hypothesized to be lower than methanone analogues (e.g., 3m: 69–71°C) due to reduced crystallinity from hydrogen bonding .

Biological Activity

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a methanol group attached to a thiophene ring and a dimethoxyphenyl moiety. The general structure can be represented as follows:

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Thiophene Ring : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

- Alkylation with Dimethoxyphenol : The thiophene derivative is then subjected to alkylation with 3,4-dimethoxyphenol to form the final product.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

| Study | Method | Findings |

|---|---|---|

| Umesha et al. (2009) | DPPH assay | Significant free radical scavenging activity was observed. |

| BenchChem (2024) | Cell culture | Reduced oxidative damage in cultured cells. |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It demonstrated notable efficacy against both bacterial and fungal strains.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at 50 µg/mL | Umesha et al. (2009) |

| Candida albicans | Minimum inhibitory concentration (MIC) of 25 µg/mL | BenchChem (2024) |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-chloro-2-(hydroxyimino)propyl derivative | Similar core structure | Moderate antibacterial activity |

| 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol | Different functional groups | Stronger enzyme inhibition |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a study evaluating its effects on oxidative stress in neuronal cells, the compound significantly reduced markers of oxidative damage.

- Case Study 2 : Clinical trials assessing its antimicrobial efficacy showed promising results against resistant strains of bacteria.

Q & A

Basic: What are the common synthetic routes for (3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol?

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example, a thiophenol derivative (e.g., 2-aminothiophenol) can react with a substituted propenone (e.g., 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one) in methanol under acidic conditions (e.g., HCl) at elevated temperatures (~473 K). The reaction is monitored by TLC (hexane/chloroform), followed by extraction with ether and crystallization from ethanol . Alternative routes involve nucleophilic additions to carbonyl groups, where methanol or ethanol acts as both solvent and nucleophile, influencing product selectivity .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Structural elucidation employs:

- X-ray crystallography to determine bond lengths, angles, and ring conformations (e.g., boat conformation of the thiazepine ring with dihedral angles up to 77.93°) .

- Spectroscopy :

Advanced: How does this compound participate in heterocyclic synthesis?

Methodological Answer:

The compound serves as a precursor for benzothiazepine and pyrido-pyrimidinone derivatives. For example, its reaction with 2-aminothiophenol yields 1,5-benzothiazepines with pharmacological relevance. Key steps include:

- Cyclocondensation under acidic conditions to form seven-membered rings.

- Conformational analysis (e.g., boat-shaped thiazepine rings) to optimize bioactivity .

Advanced: How can researchers address unexpected reaction pathways during synthesis?

Methodological Answer:

Unexpected products (e.g., alkoxypyridines instead of cyanopyrans) arise from solvent nucleophilicity. Mitigation strategies include:

- Solvent screening : Use aprotic solvents (e.g., DMF) to suppress nucleophilic interference.

- Reaction monitoring : Real-time TLC or HPLC to detect intermediates .

Advanced: How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

Discrepancies in NMR or crystallographic data (e.g., bond lengths) may stem from:

- Crystal packing effects : Use temperature-dependent crystallography to assess conformational flexibility.

- Dynamic NMR to study tautomerism or rotational barriers in solution .

Basic: What biological activities are associated with derivatives of this compound?

Methodological Answer:

Derivatives exhibit antimicrobial, anticancer, and enzyme-modulating activities. For example:

- Antimicrobial assays : MIC testing against Gram-positive/negative bacteria.

- Docking studies : Targeting enzymes like lignin peroxidase (EC 1.11.1.14) to assess radical scavenging potential .

Advanced: How does the compound’s conformation influence its reactivity?

Methodological Answer:

The dihedral angle between aromatic rings (e.g., 67.40° in benzothiazepines) affects steric hindrance and electronic interactions. Computational methods (DFT, MD simulations) predict reactivity by modeling:

- π-π stacking interactions.

- Hydrogen-bonding networks in crystal lattices .

Advanced: What enzymatic interactions are relevant for this compound?

Methodological Answer:

Lignin peroxidase (EC 1.11.1.14) oxidizes the compound via a radical mechanism. Experimental approaches include:

- Enzyme assays : Monitor HO-dependent oxidation by UV-Vis spectroscopy (λ = 420 nm for radical intermediates).

- EPR spectroscopy to detect methoxy-phenyl radicals .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to volatility in methanol/ethanol solutions.

- Storage : Inert atmosphere (N) to prevent oxidation .

Advanced: How to optimize synthetic yields for scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.